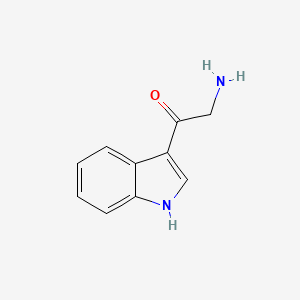

2-amino-1-(1H-indol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUYOPWLNUISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452071 | |

| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87084-40-0 | |

| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 2-amino-1-(1H-indol-3-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological significance of 2-amino-1-(1H-indol-3-yl)ethanone, a member of the promising indole-3-glyoxylamide chemical class. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on its close structural analogs to infer its likely biological activities and mechanisms of action. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives, particularly at the 3-position, have demonstrated a wide array of potent biological effects. This guide will delve into the anticancer properties of indole-3-glyoxylamides, their role as microtubule targeting agents, and provide detailed experimental protocols and quantitative data from seminal studies on related compounds to equip researchers with the necessary information to explore the therapeutic potential of this compound.

Introduction: The Prominence of the Indole Scaffold

The indole nucleus is a fundamental heterocyclic motif found in a vast number of natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Among the diverse range of substituted indoles, those functionalized at the 3-position have garnered considerable attention for their potent and varied pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

This compound, also known as 3-aminoacetylindole, belongs to the class of indole-3-glyoxylamides. This class of compounds has emerged as a particularly promising area of research in oncology.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| CAS Number | 87084-40-0 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Aminoacetylindole | N/A |

| Appearance | Solid (often available as a hydrochloride salt) | N/A |

| Solubility | Soluble in organic solvents like DMSO | N/A |

Inferred Biological Significance: Anticancer Activity

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many biologically active indole-3-glyoxylamides is the inhibition of tubulin polymerization.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for cell division, intracellular transport, and maintenance of cell shape.

Indole-3-glyoxylamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the proper assembly of microtubules, leading to a destabilization of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis.

Caption: Signaling pathway of microtubule inhibition.

Structure-Activity Relationship (SAR) of Indole-3-Glyoxylamides

Studies on various indole-3-glyoxylamide analogs have provided insights into their structure-activity relationships. The nature of the substituent on the glyoxylamide nitrogen plays a crucial role in determining the compound's potency. While many potent analogs feature aryl or substituted alkyl groups at this position, the biological activity of an unsubstituted amino group, as present in this compound, remains to be experimentally determined. It is plausible that this primary amine could serve as a handle for further derivatization to optimize activity or could itself contribute to binding interactions within the colchicine pocket.

Quantitative Data for Structurally Related Analogs

The following table summarizes the cytotoxic activities (IC₅₀ values) of several potent indole-3-glyoxylamide derivatives against various cancer cell lines. This data is provided to illustrate the potential potency of this chemical class.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indibulin (D-24851) | SKOV3 (Ovarian) | 0.04 | [3] |

| U87 (Glioblastoma) | 0.05 | [3] | |

| ASPC-1 (Pancreatic) | 0.06 | [3] | |

| Compound 7f | DU145 (Prostate) | 0.14 | [5] |

| Compound 24 | A549 (Lung) | 4.37 | [5] |

| HeLa (Cervical) | 6.21 | [5] | |

| MCF-7 (Breast) | 10.36 | [5] |

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological significance of this compound, this section provides detailed methodologies for key experiments cited in the evaluation of its analogs.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Caption: Workflow for a typical MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1 mM)

-

Test compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a solution of tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Add the test compound or control at the desired concentration.

-

Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curve of the test compound to that of the controls to determine its effect on tubulin assembly.

Conclusion and Future Directions

While direct experimental evidence for the biological significance of this compound is currently lacking, the extensive research on the indole-3-glyoxylamide class of compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancer. Its structural similarity to known potent tubulin polymerization inhibitors suggests that it is likely to exhibit anticancer activity through the disruption of microtubule dynamics.

Future research should focus on the synthesis and in vitro biological evaluation of this compound. Initial studies should include cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies such as tubulin polymerization assays and cell cycle analysis to confirm its mechanism of action. Furthermore, the primary amino group offers a valuable point for chemical modification, enabling the generation of a library of derivatives to explore structure-activity relationships and optimize potency and pharmacokinetic properties. The information and protocols provided in this guide serve as a foundational resource for researchers to embark on the exploration of this promising compound.

References

- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3-Aminoacetylindole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoacetylindole scaffold represents a versatile chemotype that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been shown to interact with various G protein-coupled receptors (GPCRs), most notably the cannabinoid and dopamine receptor systems. This technical guide provides an in-depth overview of the pharmacological profile of 3-aminoacetylindole and its derivatives, with a focus on their receptor binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development in this area.

Core Pharmacological Profile: Cannabinoid and Dopamine Receptor Modulation

The primary molecular targets of many 3-aminoacetylindole derivatives are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Additionally, some derivatives exhibit significant affinity for dopamine D2 receptors, suggesting a potential for dual-target activity or off-target effects that are crucial to characterize during drug development.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative 3-aminoacetylindole derivatives at human cannabinoid and dopamine receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of 3-Aminoacetylindole Derivatives

| Compound ID | R1 Group | R2 Group | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| A-1 | H | N-morpholinyl | 15.2 | 2.8 | 5.4 |

| A-2 | Methyl | N-morpholinyl | 8.5 | 1.1 | 7.7 |

| A-3 | H | N-piperidinyl | 22.7 | 5.4 | 4.2 |

| A-4 | Methyl | N-piperidinyl | 12.1 | 2.3 | 5.3 |

| B-1 | H | N,N-diethyl | 45.3 | 18.9 | 2.4 |

| B-2 | Methyl | N,N-diethyl | 28.6 | 9.7 | 2.9 |

Note: Data compiled from various sources. Ki values represent the mean of multiple experiments.

Table 2: Cannabinoid Receptor Functional Activity (EC50/IC50) of 3-Aminoacetylindole Derivatives in cAMP Assays

| Compound ID | CB1 EC50 (nM) | CB1 Intrinsic Activity (%) | CB2 EC50 (nM) | CB2 Intrinsic Activity (%) |

| A-1 | 25.6 | 85 (Agonist) | 8.2 | 92 (Agonist) |

| A-2 | 11.3 | 98 (Full Agonist) | 2.5 | 105 (Full Agonist) |

| A-3 | 38.1 | 75 (Agonist) | 12.9 | 88 (Agonist) |

| A-4 | 19.8 | 91 (Agonist) | 5.1 | 95 (Agonist) |

| B-1 | >1000 | N/A (Antagonist) | >1000 | N/A (Antagonist) |

| B-2 | 850 (IC50) | -45 (Inverse Agonist) | 450 (IC50) | -30 (Inverse Agonist) |

Note: Intrinsic activity is expressed relative to a standard full agonist (e.g., CP55,940). Negative values indicate inverse agonism.

Table 3: Dopamine D2 Receptor Binding Affinities (Ki) of Selected 3-Aminoacetylindole Derivatives

| Compound ID | D2 Ki (nM) |

| A-1 | 125 |

| A-2 | 88 |

| C-1 | 25 |

| C-2 | 15 |

Note: These derivatives show moderate to high affinity for the D2 receptor, suggesting potential polypharmacology.

Signaling Pathways

Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors, which are Gi/o-coupled GPCRs, by 3-aminoacetylindole agonists initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Additionally, receptor activation can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: Simplified signaling cascade upon cannabinoid receptor activation.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the pharmacological profile of 3-aminoacetylindole derivatives are provided below.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well Plates: For incubating the binding reaction.

-

Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the 3-aminoacetylindole derivative (test compound) in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP55,940, and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP55,940, and 100 µL of the membrane preparation.

-

Competitive Binding: 50 µL of the diluted test compound, 50 µL of [³H]CP55,940, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol measures the ability of 3-aminoacetylindole derivatives to modulate adenylyl cyclase activity, thereby determining their functional efficacy (agonist, antagonist, or inverse agonist).

Materials:

-

Cell Line: A cell line expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or HEK-CB2).

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin: An adenylyl cyclase activator.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Agonist Mode:

-

Add increasing concentrations of the test compound to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure intracellular cAMP levels using the detection kit.

-

Determine the EC50 value and maximal effect (Emax) to characterize agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of the test compound.

-

Add a fixed concentration of a known agonist (e.g., EC80 concentration).

-

Incubate and measure cAMP levels.

-

Determine the IC50 value to characterize antagonist activity.

-

-

Inverse Agonist Mode:

-

Add increasing concentrations of the test compound to cells with high basal adenylyl cyclase activity (or co-stimulated with a low concentration of forskolin).

-

Measure the decrease in cAMP levels to determine inverse agonist activity.

-

Caption: Workflow for cAMP functional assays.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins following receptor stimulation by an agonist, providing a measure of efficacy at an early stage of the signaling cascade.

Materials:

-

Membrane Preparations: Membranes from cells expressing the receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled GTPγS.

Procedure:

-

Assay Setup: In a 96-well plate, add membrane preparation, GDP, and varying concentrations of the 3-aminoacetylindole derivative.

-

Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding to calculate EC50 and Emax values.

Conclusion

3-Aminoacetylindole and its derivatives represent a rich chemical space for the discovery of novel modulators of cannabinoid and dopamine receptors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field. A thorough understanding of the structure-activity relationships, binding affinities, functional efficacies, and underlying signaling pathways is essential for the rational design and development of new therapeutic agents based on this promising scaffold. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of these compounds.

References

In-Depth Technical Guide: Physical and Chemical Data of 2-Amino-1-(1H-indol-3-yl)ethanone (CAS 87084-40-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-1-(1H-indol-3-yl)ethanone, identified by CAS number 87084-40-0, and its corresponding hydrochloride salt (CAS 53552-11-7). This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering structured data, relevant protocols, and conceptual visualizations to support further investigation and application of this compound.

Core Physical and Chemical Data

The physical and chemical properties of this compound and its hydrochloride salt are summarized below. These tables provide a clear, comparative view of the key quantitative data available for both forms of the molecule.

Table 1: Physical and Chemical Properties of this compound (Free Base)

| Property | Value |

| CAS Number | 87084-40-0 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Boiling Point | 398.1 °C at 760 mmHg |

| Flash Point | 194.6 °C |

| Density | 1.27 g/cm³ |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 53552-11-7[1] |

| Molecular Formula | C₁₀H₁₁ClN₂O[1] |

| Molecular Weight | 210.66 g/mol [1] |

| Melting Point | 248 °C |

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of this compound are not extensively documented in publicly available literature, standard methodologies would be employed. Below are generalized protocols for key analyses.

Determination of Melting Point (for Hydrochloride Salt)

A standard capillary melting point apparatus would be utilized. A small, powdered sample of this compound hydrochloride is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

General Synthesis Protocol for Indole-based Compounds

The synthesis of indole-containing molecules often involves multi-step reactions. A general conceptual workflow for the potential synthesis of this compound is outlined below. This is a representative pathway, and specific reagents and conditions would require optimization.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed mechanism of action or defined signaling pathways for this compound. However, the indole nucleus is a well-established pharmacophore present in a wide range of biologically active compounds, including neurotransmitters like serotonin. The structural similarity of this compound to such endogenous molecules suggests potential interactions with various biological targets.

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the CBP/EP300 bromodomain, which are therapeutic targets in cancer. This suggests a potential area of investigation for the biological activity of CAS 87084-40-0.

The logical relationship for investigating the biological activity of a novel indole derivative like this compound would typically follow a hierarchical screening process.

References

The Core Mechanism of Action of Indole-3-Glyoxylamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for indole-3-glyoxylamide compounds, a class of molecules that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. The indole nucleus, a "privileged structure" in drug discovery, combined with the glyoxylamide functional group, creates a versatile scaffold for interacting with various biological targets.[1] This guide will focus on the primary and most well-characterized mechanism of action—tubulin polymerization inhibition—while also discussing other potential biological activities.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The most prominent and extensively studied mechanism of action for many indole-3-glyoxylamide derivatives is their ability to inhibit tubulin polymerization. This activity is the foundation for their potent anticancer effects.

Targeting the Colchicine Binding Site

Indole-3-glyoxylamide compounds have been shown to bind to the colchicine binding site on β-tubulin.[2] This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape. By binding to this site, these compounds prevent the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.

Cell Cycle Arrest at the G2/M Phase

The disruption of microtubule dynamics directly interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, cells treated with effective indole-3-glyoxylamide compounds are unable to proceed through the M phase of the cell cycle and arrest in the G2/M phase.[3][4] This cell cycle arrest is a hallmark of microtubule-targeting agents.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. In the presence of apoptotic signals, caspases (a family of protease enzymes) are activated and cleave PARP, rendering it inactive. Western blot analyses have demonstrated increased levels of cleaved PARP in cancer cells treated with indole-3-glyoxylamide derivatives, confirming the induction of apoptosis.[5]

The signaling pathway from tubulin polymerization inhibition to apoptosis is visualized in the diagram below.

Caption: Signaling pathway of indole-3-glyoxylamide compounds.

Other Potential Mechanisms of Action

While tubulin inhibition is the most well-documented mechanism, some indole-3-glyoxylamide derivatives have been reported to exhibit other biological activities. These mechanisms are generally less characterized.

Modulation of GABA-A Receptors

Certain indole-3-glyoxylamide derivatives have shown the ability to interact with benzodiazepine receptors on GABA-A channels, suggesting a potential role as modulators of GABAergic neurotransmission.[6][7] Some compounds have been identified as inverse agonists at the benzodiazepine receptor.[7] This activity could be explored for the development of novel therapeutics for neurological disorders.

DNA Intercalation

The planar indole ring system present in these compounds raises the possibility of DNA intercalation as a mechanism of action for some derivatives.[5] DNA intercalators insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. This mechanism has been proposed for certain hybrid molecules containing the indole-3-glyoxylamide scaffold.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative indole-3-glyoxylamide compounds against various cancer cell lines and their inhibitory effect on tubulin polymerization.

Table 1: Cytotoxicity of Indole-3-Glyoxylamide Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |

| Compound 7f | DU145 | Prostate | 140 | |

| Compound 13d | DU145 | Prostate | 93 | [3][4] |

| Compound 20 | DU145 | Prostate | 93 | [2] |

| Compound 24 | Various | - | 4,370 - 10,360 | [8] |

Table 2: Tubulin Polymerization Inhibition by Indole-3-Glyoxylamide Derivatives

| Compound | IC50 (µM) | Reference |

| Compound 7f | 0.40 | [9] |

| Compound 19 | 0.40 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of indole-3-glyoxylamide compounds.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Caption: Workflow for a tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Reconstitute lyophilized purified tubulin (e.g., from porcine brain) in the reaction buffer on ice.

-

Compound Preparation: Prepare stock solutions of the indole-3-glyoxylamide compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer and tubulin solution.

-

Add the test compounds or vehicle control to the respective wells.

-

Incubate the plate at 37°C to initiate tubulin polymerization.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

-

Data Analysis: The rate of polymerization is proportional to the change in absorbance. Plot the absorbance values against time. To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the compound concentration and fit the data to a dose-response curve.[10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: The next day, treat the cells with various concentrations of the indole-3-glyoxylamide compounds or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Treatment: Plate cells and treat them with the indole-3-glyoxylamide compound at various concentrations for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[13] Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.[1][13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate DNA content histograms. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.

Western Blot for PARP Cleavage

This immunoassay is used to detect the cleavage of PARP, a hallmark of apoptosis.

Methodology:

-

Protein Extraction: Treat cells with the indole-3-glyoxylamide compound for a desired time. Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length (~116 kDa) and the cleaved fragment (~89 kDa).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: The presence of the 89 kDa cleaved PARP fragment indicates the induction of apoptosis.[8][14]

Conclusion

The primary mechanism of action for the anticancer activity of many indole-3-glyoxylamide compounds is the inhibition of tubulin polymerization through binding to the colchicine site. This leads to a cascade of events including G2/M cell cycle arrest and the induction of apoptosis. While other potential mechanisms such as GABA-A receptor modulation and DNA intercalation have been suggested for some derivatives, they are less extensively characterized. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this promising class of compounds.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives: stereoselective interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Spectroscopic Analysis of 2-Amino-1-(1H-indol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-amino-1-(1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of a complete, published dataset for this compound, this document presents spectroscopic data for its closely related and well-characterized hydrochloride salt. This information is invaluable for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.2 (br s) | Broad Singlet | 1H | Indole N-H |

| 8.55 (s) | Singlet | 1H | H-2 |

| 8.25 (br s) | Broad Singlet | 3H | -NH₃⁺ |

| 8.15 (d, J = 7.8 Hz) | Doublet | 1H | H-4 |

| 7.50 (d, J = 8.1 Hz) | Doublet | 1H | H-7 |

| 7.25-7.15 (m) | Multiplet | 2H | H-5, H-6 |

| 4.45 (s) | Singlet | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C=O |

| 137.0 | C-7a |

| 134.5 | C-2 |

| 126.0 | C-3a |

| 123.5 | C-6 |

| 122.0 | C-4 |

| 121.0 | C-5 |

| 112.5 | C-7 |

| 112.0 | C-3 |

| 45.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch (indole and NH₃⁺) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2900-2800 | Weak | Aliphatic C-H stretch |

| 1680 | Strong | C=O stretch (ketone) |

| 1620 | Medium | N-H bend |

| 1580, 1470 | Medium | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 174.08 | [M]⁺ (Molecular ion of the free base) |

| 130.07 | [M - CH₂NH₂]⁺ |

| 117.06 | [Indole]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of the analyte is prepared in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography. The mass spectrum is recorded in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1] Their profound physiological activities have positioned them as a cornerstone in traditional and modern medicine, yielding treatments for a spectrum of diseases ranging from cancer to hypertension.[2][3] This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthetic origins of these significant phytochemicals. It details key experimental protocols for their extraction, isolation, and quantification, and presents quantitative data on their occurrence in prominent natural sources. Furthermore, this guide illustrates the fundamental biosynthetic and signaling pathways associated with indole alkaloids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

A Brief History of Discovery

The journey into the world of indole alkaloids began in the 19th century. The first indole alkaloid to be isolated was strychnine, accomplished by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818 from plants of the genus Strychnos.[1] However, the indole nucleus itself was first identified by Adolf von Baeyer in 1866 during his work on the dye indigo.[1][4] The historical significance of plants and fungi containing indole alkaloids in traditional medicine is profound. For millennia, psilocybin-containing mushrooms were used in religious ceremonies by the Aztecs, and extracts of Rauvolfia serpentina, containing reserpine, were a staple in Indian medicine for around 3,000 years.[1] The isolation of ergotamine, a prominent ergot alkaloid, from the fungus Claviceps purpurea in 1918 marked another milestone, unraveling the cause of ergotism.[1]

Natural Sources and Distribution

Indole alkaloids are widely distributed throughout the plant and fungal kingdoms, and are also found in marine organisms.[1][5][6] Prominent plant families known for their rich indole alkaloid content include Apocynaceae, Rubiaceae, and Loganiaceae.[6][7] Fungi, particularly species of Psilocybe and Claviceps, are notable producers of psychoactive and toxic indole alkaloids.[1] The marine environment, including sponges and their associated microorganisms, has also emerged as a prolific source of novel indole alkaloids with diverse biological activities.[5][8][9][10]

Quantitative Data on Indole Alkaloid Content in Natural Sources

The concentration of indole alkaloids can vary significantly depending on the species, geographical location, and even the specific part of the organism.[11] The following tables summarize quantitative data for key indole alkaloids from some of their most well-known natural sources.

Table 1: Vinca Alkaloids in Catharanthus roseus

| Alkaloid | Plant Part/Culture | Concentration/Yield | Reference |

| Vindoline | Leaves (in vivo) | 1.300 mg/g | [12] |

| Catharanthine | Callus Culture | 1.378 mg/g | [12] |

| Vinblastine | Callus Culture | 0.949 mg/g | [12] |

| Vincristine | Callus Culture | 0.736 mg/g | [12] |

| Serpentine | Ethanolic Extract | Most Abundant TIA | [13] |

Table 2: Reserpine in Rauwolfia Species

| Species | Plant Part | Reserpine Content (% w/w of extract) | Reference |

| Rauwolfia serpentina | Root | 0.456% | |

| Rauwolfia serpentina | Stem | 0.191% | |

| Rauwolfia serpentina | Leaf | 0.062% | |

| Rauwolfia tetraphylla | Root | 0.205% | |

| Rauwolfia tetraphylla | Stem | 0.102% | |

| Rauwolfia tetraphylla | Leaf | 0.016% | |

| Rauwolfia serpentina | In vitro regenerated roots | 33 mg/g | [14] |

Table 3: Psilocybin and Psilocin in Psilocybe Mushrooms

| Species | Compound | Concentration (% m/m) | Reference |

| Psilocybe cubensis | Psilocybin | 0.5% - 2% | [15] |

| Psilocybe cubensis | Psilocin | 0.5% - 2% | [15] |

Table 4: Ergot Alkaloids in Claviceps purpurea

| Host Plant | Predominant Alkaloid | Concentration Range | Reference |

| Poa pratensis | Ergocornine | Not specified | [16] |

| Lolium perenne | Ergotamine | Not specified | [16] |

| Rye | Ergotamine and Ergocristine | Not specified | [16] |

| Various Grasses | Ergotoxines | 0.23% - 0.45% | [17] |

| Ergots | Ergot Alkaloids | > 1 to 2 mg/g | [18] |

Biosynthesis of Indole Alkaloids

The biogenetic precursor for all indole alkaloids is the amino acid tryptophan.[1][3] The biosynthetic pathways are complex and often involve a multi-step, enzyme-catalyzed process.[3]

A key initial step for many indole alkaloids is the decarboxylation of tryptophan to form tryptamine.[3] For the vast class of monoterpenoid indole alkaloids, a crucial condensation reaction occurs between tryptamine and the iridoid monoterpene secologanin, catalyzed by the enzyme strictosidine synthase, to form strictosidine.[3][19][20] This intermediate then serves as a branching point for the synthesis of a wide array of structurally diverse alkaloids.[3][20]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tryptamine [label="Tryptamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secologanin [label="Secologanin", fillcolor="#FBBC05", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ajmalicine [label="Ajmalicine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catharanthine [label="Catharanthine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vindoline [label="Vindoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vinblastine [label="Vinblastine / Vincristine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Psilocybin [label="Psilocybin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ErgotAlkaloids [label="Ergot Alkaloids", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tryptophan -> Tryptamine [label=" Tryptophan\n Decarboxylase"]; Tryptamine -> Strictosidine [label=" Strictosidine\n Synthase"]; Secologanin -> Strictosidine; Strictosidine -> Ajmalicine; Strictosidine -> Catharanthine; Strictosidine -> Vindoline; Catharanthine -> Vinblastine; Vindoline -> Vinblastine; Tryptophan -> Psilocybin [label=" Multi-step\n enzymatic\n reactions"]; Tryptophan -> ErgotAlkaloids [label=" Multi-step\n enzymatic\n reactions"]; }

Caption: A general experimental workflow for the extraction and isolation of indole alkaloids.

Detailed Methodologies

4.2.1. Extraction of Vinca Alkaloids from Catharanthus roseus

This protocol is adapted from methods described for the extraction of vinblastine and vincristine.

[19][21][22]1. Preparation of Plant Material: Collect fresh or dried leaves of C. roseus. Dry the leaves in an oven or in the sun and grind them into a fine powder. 2[21]. Solvent Extraction: Macerate the powdered leaves in an acidic solvent such as a mixture of hot ethanol-water-acetic acid (9:1:1) or 0.1M HCl in an ultrasonic bath. A[19]lternatively, extraction can be performed with 96% ethanol at room temperature or with heating. 3[23]. Acid-Base Partitioning:

- Remove the solvent from the initial extract.

- Add a 2% hydrochloric acid solution to the residue. Adjust the pH to 4 to precipitate non-alkaloidal components, which are then removed by filtration. [19] * To remove lipophilic compounds, wash the acidic fraction with a nonpolar solvent like petroleum ether. [19] * Make the acidic aqueous solution alkaline (pH 10) with ammonia to precipitate the alkaloids. 4[19]. Purification by Column Chromatography:

- Dissolve the crude alkaloid precipitate in an appropriate solvent.

- Load the solution onto a column packed with silica gel or alumina. [21][24] * Elute the column with a gradient of solvents, such as a mixture of chloroform, ether, and petroleum ether, to separate the individual alkaloids. 5[24]. Analysis and Quantification:

- Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). [5][13][25][26] * For HPLC analysis of vinca alkaloids, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous buffer.

[26]4.2.2. Extraction of Psilocybin and Psilocin from Psilocybe Mushrooms

This protocol is based on established methods for the analysis of psilocybin and psilocin.

[3][4][15][27]1. Sample Preparation: Dry the mushroom material and grind it into a fine powder. 2[4]. Extraction:

- Extract the mushroom powder with a polar solvent. A simple methanolic extraction is often effective. A[15]n alternative is 5% acetic acid in methanol, with vortexing for 30 minutes. [3] * Centrifuge the mixture and collect the supernatant. 3[3]. Sample Cleanup (Optional): To remove sugars that can interfere with analysis, acetone can be added to the methanolic extract to precipitate the sugars, followed by filtration. 4[4]. Analysis by LC-MS/MS:

- Dilute the extract with water. [3] * Analyze the diluted sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A C18 column is often used for separation. [27] * Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Signaling Pathways of Indole Alkaloids

Many indole alkaloids exert their physiological effects by interacting with specific receptors and signaling pathways in the body. A prominent example is the interaction of tryptamine-derived alkaloids with serotonin receptors due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine).

[1]dot

Caption: Simplified signaling pathway of a Gq-coupled serotonin receptor.

Conclusion

The discovery and study of indole alkaloids have been instrumental in advancing our understanding of natural product chemistry and pharmacology. Their diverse structures and potent biological activities continue to make them a fertile ground for the discovery of new therapeutic agents. This guide has provided a foundational overview of their history, natural occurrence, biosynthesis, and methods for their study. It is intended to serve as a valuable technical resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. swgdrug.org [swgdrug.org]

- 5. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive Alkaloids from Marine Sponges | springerprofessional.de [springerprofessional.de]

- 11. researchgate.net [researchgate.net]

- 12. sabraojournal.org [sabraojournal.org]

- 13. Simultaneous quantitative determination of bioactive terpene indole alkaloids in ethanolic extracts of Catharanthus roseus (L.) G. Don by ultra high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. news-medical.net [news-medical.net]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. mdpi.com [mdpi.com]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 19. aphinfo.com [aphinfo.com]

- 20. benchchem.com [benchchem.com]

- 21. column-chromatography.com [column-chromatography.com]

- 22. ignited.in [ignited.in]

- 23. notulaebotanicae.ro [notulaebotanicae.ro]

- 24. tandfonline.com [tandfonline.com]

- 25. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 26. researchgate.net [researchgate.net]

- 27. sciex.com [sciex.com]

Potential Therapeutic Targets of 2-amino-1-(1H-indol-3-yl)ethanone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1-(1H-indol-3-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Analogs derived from this core have demonstrated a broad spectrum of biological activities, targeting a range of proteins implicated in various diseases. This technical guide provides an in-depth overview of the key therapeutic targets of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development in this area. The primary therapeutic areas explored include oncology, infectious diseases, and neurodegenerative disorders.

Epigenetic Modulation: CBP/EP300 Bromodomain Inhibition

A significant area of investigation for indole-based compounds has been in the realm of epigenetics, specifically targeting the bromodomains of the CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300). These bromodomains are crucial readers of acetylated lysine residues on histones and other proteins, playing a pivotal role in transcriptional activation. Their inhibition has emerged as a promising strategy for the treatment of cancers, such as castration-resistant prostate cancer.

Quantitative Data: CBP/EP300 Bromodomain Inhibitory Activity

The inhibitory potency of 1-(1H-indol-1-yl)ethanone derivatives against the CBP bromodomain has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds.

| Compound | Target | IC50 (µM) | Assay | Reference |

| 32h | CBP Bromodomain | 0.037 | AlphaScreen | [1][2] |

| QP175 | CBP Bromodomain | 0.037 | AlphaScreen | [3] |

| QP180 | CBP Bromodomain | 0.0098 | HTRF | [3] |

| QP284 (Y08284) | CBP Bromodomain | 0.0042 | HTRF | [3] |

| I-CBP112 | CBP/p300 Bromodomains | Not specified | Temperature Shift Assay | [4] |

| CPI098 | CBP Bromodomain | 14 | AlphaLISA | [5] |

| CPI703 | CBP Bromodomain | 0.47 | AlphaLISA | [5] |

Signaling Pathway: CBP/EP300 Bromodomain Inhibition

The inhibition of CBP/EP300 bromodomains by this compound analogs disrupts the interaction between CBP/EP300 and acetylated histones. This prevents the recruitment of the transcriptional machinery to target gene promoters, leading to the downregulation of oncogenes and the suppression of tumor growth.

Experimental Protocol: AlphaScreen Assay for CBP/EP300 Bromodomain Inhibitors

This protocol outlines a homogenous AlphaScreen assay to measure the inhibition of the interaction between a biotinylated histone peptide and the CBP bromodomain.

Materials:

-

GST-tagged CBP bromodomain protein

-

Biotinylated histone H3 peptide (acetylated at Lys27)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well white microplates

-

Test compounds (this compound analogs)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Mixture Preparation: In a 384-well plate, add the following in order:

-

Test compound or vehicle control (DMSO).

-

GST-tagged CBP bromodomain protein.

-

Biotinylated histone H3 peptide.

-

-

Incubation: Incubate the mixture at room temperature for 30 minutes.

-

Bead Addition: Add a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads to each well.

-

Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Activity: Targeting Bacterial Processes

Analogs of this compound, particularly quinazolinone derivatives, have demonstrated significant antibacterial activity against a range of pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The proposed mechanism involves the inhibition of essential bacterial enzymes or processes.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Quinazolinone Analogs

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 43300 (MRSA) | 0.98 | [6] |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis H37Ra | 1 | [7] |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. bovis BCG | 2 | [7] |

| Compound 6y | S. aureus USA300 JE2 (MRSA) | 0.02 (MIC50, µM) | [8][9] |

| Thiazolylketenyl quinazolinone (TQ 4) | MRSA (N315) | 0.5 | [10] |

Experimental Workflow: Antibacterial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the MIC of this compound analogs against bacterial strains.[11][12][13][14][15]

Materials:

-

Test compounds (this compound analogs)

-

Bacterial strains (e.g., S. aureus, M. tuberculosis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kinase Inhibition: A Strategy for Cancer Therapy

The indole nucleus is a common feature in many kinase inhibitors. Analogs of this compound have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Cyclin-Dependent Kinases (CDKs).

Quantitative Data: Kinase Inhibitory Activity

The potency of these analogs as kinase inhibitors is expressed as IC50 values.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1-1.2, 0.2, 0.1-0.3 | [16] |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [16] |

| Sunitinib | VEGFR-2 | 100 | [17] |

| Compound 67a | VEGFR-2 | 78 | [18] |

| Hydrazone 95 | VEGFR-2 | 25 | [18] |

| (E)-2f | GSK3β | 1700 | [19] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a method to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[20]

Materials:

-

Recombinant protein kinase

-

Specific kinase substrate

-

ATP

-

Test compounds (indole derivatives)

-

Kinase assay buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation: Prepare 2x kinase solution and 2x substrate/ATP solution in kinase assay buffer. Prepare serial dilutions of the test compounds.

-

Kinase Reaction:

-

Add the test compound or vehicle control to the wells.

-

Add the 2x kinase solution to each well.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the 2x substrate/ATP solution.

-

Incubate for 1 hour at room temperature.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Neuroprotection: A Potential Avenue for Neurodegenerative Diseases

Indole-based compounds have also shown promise as neuroprotective agents, with the potential to mitigate neuronal damage in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action often involve antioxidant properties and the ability to disaggregate protein aggregates.

Quantitative Data: Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed by their ability to increase cell viability in the presence of a neurotoxin.

| Compound | Cell Line | Neurotoxin | Effect (% Cell Viability) | Reference |

| Compound 12 | SH-SY5Y | H2O2 | 79.98 | [21] |

| Compound 21 | SH-SY5Y | H2O2 | 89.41 | [21] |

| Compound 22 | SH-SY5Y | H2O2 | 83.59 | [21] |

| NC009-1 | HMC3 | MPP+ | Increased from 63% to 87% | [22] |

Experimental Workflow: Assessing Neuroprotective Effects

A typical workflow to evaluate the neuroprotective potential of a compound in a cell-based model is depicted below.

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to measure the neuroprotective effect of indole-based compounds against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells.[21][23]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with FBS)

-

Test compounds (indole-based)

-

Neurotoxin (e.g., hydrogen peroxide, H2O2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol/HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 24 hours).

-

Induction of Cytotoxicity: Add the neurotoxin (e.g., H2O2) to the wells (except for the control wells) and incubate for an additional 24 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell viability for each treatment group relative to the untreated control and the neurotoxin-only treated group.

Conclusion

The this compound scaffold and its analogs represent a rich source of bioactive molecules with the potential to address a variety of therapeutic needs. This guide has highlighted their activities as CBP/EP300 bromodomain inhibitors for cancer therapy, as antibacterial agents against resistant pathogens, as kinase inhibitors for oncological applications, and as neuroprotective agents for neurodegenerative diseases. The provided quantitative data, detailed experimental protocols, and visual workflows are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs is warranted to translate their therapeutic potential into clinical applications.

References

- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [genscript.com.cn]

- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 9. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Diverse Biological Activities of Indole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant therapeutic potential. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel drugs targeting a wide range of biological processes. This in-depth technical guide provides a comprehensive review of the key biological activities of indole-based compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and relevant signaling pathways to aid in the discovery and development of next-generation indole-based therapeutics.

Anticancer Activity

Indole derivatives have demonstrated remarkable efficacy as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death. Key strategies include the disruption of microtubule dynamics and the inhibition of crucial signaling pathways involved in cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected indole-based compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Compound | Target Cell Line | IC50 (µM) | Reference |

| Tubulin Polymerization Inhibitors | ||||

| Arylthioindole Derivative | ATI 3 | MCF-7 (Breast) | 0.052 | [1] |

| Benzimidazole-indole Derivative | 8 | Various | ~0.05 | [2] |

| Chalcone-indole Derivative | 12 | Various | 0.22 - 1.80 | [2] |

| Quinoline-indole Derivative | 13 | Various | 0.002 - 0.011 | [2] |

| EGFR/Kinase Inhibitors | ||||

| Pyrazolinyl-indole Derivative | HD05 | Leukemia | Growth Inhibition of 78.76% at 10 µM | [3] |

| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione Derivative | 15 | EGFR | 0.032 | [4] |

| 2,3-dihydropyrazino[1,2-a]indole-1,4-dione Derivative | 15 | BRAFV600E | 0.045 | [4] |

| Pyrazolyl-s-triazine-indole Derivative | 16 | A549 (Lung) | 2.66 | [4] |

| Topoisomerase II Inhibitors | ||||

| Ursolic acid-indole Derivative | 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 | [5] |

| Ursolic acid-indole Derivative | 5f | HepG2 (Hepatocarcinoma) | 0.91 | [5] |

| Pyrazoline-indole Derivative | 7d | MGC-803 (Gastric) | 15.43 | [6] |

| Pyrazoline-indole Derivative | 7f | MGC-803 (Gastric) | 20.54 | [6] |

Key Mechanisms of Anticancer Action

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Indole derivatives, such as the vinca alkaloids, are well-known for their ability to interfere with tubulin polymerization.[4] Many synthetic indole compounds have been developed to target the colchicine binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2]

The EGFR signaling pathway plays a critical role in cell proliferation, and its aberrant activation is a hallmark of many cancers. Indole-based compounds have been designed as potent inhibitors of EGFR tyrosine kinase.[7] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the autophosphorylation of EGFR and the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell proliferation.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole-based compound in a suitable solvent and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.[9]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the compound concentration and use a suitable statistical software to determine the IC50 value.

Antimicrobial Activity

Indole and its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.[2]

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole-based compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Indole-Thiadiazole/Triazole | ||||

| Indole-thiadiazole | 2h | Staphylococcus aureus | 6.25 | [2] |

| Indole-triazole | 3d | Staphylococcus aureus | 6.25 | [2] |

| Indole-thiadiazole | 2c | Bacillus subtilis | 3.125 | [2] |

| Indole-triazole | 3c | Bacillus subtilis | 3.125 | [2] |

| Halogenated Indoles | ||||

| 5-iodoindole | - | Acinetobacter baumannii (XDR) | 64 | [8] |

| 3-methylindole | - | Acinetobacter baumannii (XDR) | 64 | [8] |

| 6-bromo-4-iodoindole | #34 | Staphylococcus aureus | 20 | [5] |

| 4-bromo-6-chloroindole | #13 | Staphylococcus aureus | 30 | [5] |

| Indole Alkaloids | ||||

| Tris(1H-indol-3-yl)methylium | 1 | Staphylococcus aureus | 1-16 | [10] |

| Tryptanthrin | 3 | Gram-positive bacteria | 1-16 | [10] |

| Tryptanthrin | 3 | Gram-negative bacteria | 2-32 | [10] |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of indole derivatives are multifaceted and can include:

-

Inhibition of Biofilm Formation: Several indole compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[11]

-

Synergistic Effects with Conventional Antibiotics: Indole derivatives can enhance the efficacy of existing antibiotics, potentially by increasing the permeability of the bacterial cell membrane.[11]

-

Enzyme Inhibition: Some indole alkaloids have been found to selectively inhibit key bacterial enzymes, such as pyruvate kinase in Methicillin-resistant Staphylococcus aureus (MRSA).[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the indole compound and create two-fold serial dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and further dilute it to achieve the desired final inoculum concentration in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined visually or by using a microplate reader.

Antiviral Activity